REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][OH:10].O>C1C=CC=CC=1>[CH3:9][O:10][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
tris(dimethylamino)[tris(dimethylamino)phosphoranilideneamino]phosphonium
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
having had been synthesized in a similar manner as in Example 1
|
Type
|
ADDITION
|
Details
|
were added at 0° C.
|
Type
|
CUSTOM
|
Details
|
followed by a reaction at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
An organic layer was separated
|
Type
|
WASH
|
Details
|
washed successively with 20 ml of water and 20 ml of a saturated aqueous solution of sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
The resulting liquid compound was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |